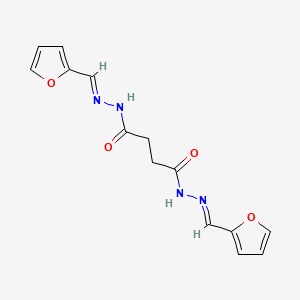

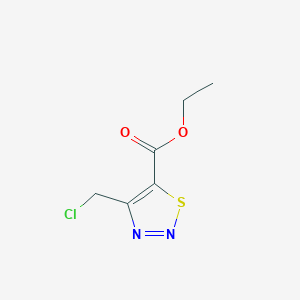

3-(2-(diethylamino)ethyl)-N-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a structurally complex molecule that appears to be related to a class of compounds with potential pharmacological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their synthesis, molecular analysis, and pharmacological evaluation, which can be extrapolated to the compound of interest.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. In the case of similar compounds, such as the 3-ethoxyquinoxalin-2-carboxamides, synthesis begins with a key intermediate which is then coupled with appropriate amines in the presence of coupling agents like EDC·HCl and HOBt . Another method described involves the conversion of carboxylic acids to carboxamides using niobium pentachloride, which is a mild and practical approach . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of such compounds is crucial in determining their pharmacological properties. The structure-activity relationship (SAR) is often studied by synthesizing a series of derivatives and evaluating their biological activities. For instance, the 5-HT3 receptor antagonism of the synthesized 3-ethoxyquinoxalin-2-carboxamides was evaluated, and the most active compound was identified based on its pA(2) value . This kind of analysis is essential for understanding how modifications in the molecular structure can influence the activity of the compound.

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their functional groups and overall molecular architecture. For example, the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures involved benzylic lithiation, which is a specific type of chemical reaction tailored to the functional groups present in the starting materials . The reactivity of the compound would similarly be influenced by its amine, carboxamide, and thioxoquinazoline groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. These properties are critical for the compound's behavior in biological systems and its suitability for drug development. The papers provided do not directly discuss these properties for the compound , but similar compounds have been evaluated for properties like receptor antagonism and cytotoxic activity, which are indicative of their chemical behavior in biological contexts .

Wissenschaftliche Forschungsanwendungen

Novel Heterocyclic Compounds Synthesis

The compound is related to the synthesis of novel heterocyclic compounds, which are explored for their potential anti-inflammatory and analgesic properties. For instance, related compounds have been synthesized from reactions involving visnaginone or khellinone derivatives. These compounds are screened for their COX-1/COX-2 inhibitory activity, showing significant anti-inflammatory and analgesic activities, indicating their potential in drug development for treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Polymer Chemistry

In the realm of polymer chemistry, related compounds have been used to synthesize polymers with specific functional groups, such as thiol groups. For example, the synthesis of poly(2-oxazoline)s with pendant thiol groups from a monomer similar to the query compound. These polymers find applications in materials science, demonstrating the versatility of the chemical structure for various scientific applications (Cesana, Kurek, Baur, Auernheimer, & Nuyken, 2007).

Antimicrobial Agents

The structural framework of the compound is also foundational for developing new antimicrobial agents. Research has been conducted on quinazoline derivatives, demonstrating significant potential as antimicrobial agents. These compounds are evaluated for their efficacy against various bacterial and fungal strains, highlighting the importance of this chemical structure in the search for new, effective antimicrobial treatments (Desai, Shihora, & Moradia, 2007).

Anticancer Activity

Moreover, the compound's framework has been utilized in synthesizing derivatives with potential anticancer activity. Specifically, research into quinazoline derivatives has shown promise in the development of treatments targeting cancer cells, including breast cancer MCF-7 cell lines. Such studies are crucial for expanding the arsenal of anticancer drugs, with specific compounds demonstrating significant activity compared to established chemotherapy agents (Gaber, Alsanie, Alhomrani, Alamri, El‐Deen, & Refat, 2021).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-(diethylamino)ethyl)-N-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 2-methoxybenzaldehyde with diethyl malonate to form 2-methoxybenzylidenemalononitrile. This intermediate is then reacted with ethylenediamine to form 3-(2-(diethylamino)ethyl)-2-methoxybenzylidenemalononitrile. The nitrile group is then reduced to an amine using lithium aluminum hydride, followed by cyclization with thiourea to form the tetrahydroquinazoline ring. The resulting compound is then acylated with 4-chlorobutyryl chloride to form the final product.", "Starting Materials": [ "2-methoxybenzaldehyde", "diethyl malonate", "ethylenediamine", "thiourea", "lithium aluminum hydride", "4-chlorobutyryl chloride" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with diethyl malonate to form 2-methoxybenzylidenemalononitrile", "Step 2: Reaction of 2-methoxybenzylidenemalononitrile with ethylenediamine to form 3-(2-(diethylamino)ethyl)-2-methoxybenzylidenemalononitrile", "Step 3: Reduction of the nitrile group to an amine using lithium aluminum hydride", "Step 4: Cyclization of the resulting amine with thiourea to form the tetrahydroquinazoline ring", "Step 5: Acylation of the tetrahydroquinazoline ring with 4-chlorobutyryl chloride to form the final product" ] } | |

CAS-Nummer |

403728-40-5 |

Molekularformel |

C23H28N4O3S |

Molekulargewicht |

440.56 |

IUPAC-Name |

3-[2-(diethylamino)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C23H28N4O3S/c1-4-26(5-2)12-13-27-22(29)18-11-10-16(14-19(18)25-23(27)31)21(28)24-15-17-8-6-7-9-20(17)30-3/h6-11,14H,4-5,12-13,15H2,1-3H3,(H,24,28)(H,25,31) |

InChI-Schlüssel |

CVPRCXJJRDTJQR-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3OC)NC1=S |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3017141.png)

![3-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B3017145.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3017147.png)

![ethyl 4-(2-((4-oxo-3-(o-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B3017152.png)

![3-(4-chloro-3-nitrobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B3017161.png)

![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3017162.png)